

An In-depth Technical Guide to FR252384 (FR901464): Chemical Structure and Properties

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Compound of Interest

Compound Name: FR252384

Cat. No.: B10799463

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FR252384, also known as FR901464, is a potent natural product originally isolated from the fermentation broth of *Pseudomonas* sp. No. 2663.[1][2] It has garnered significant attention in the scientific community for its remarkable biological activities, primarily as a highly effective inhibitor of the spliceosome, a critical cellular machinery for gene expression.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **FR252384**, intended for researchers, scientists, and professionals in the field of drug development.

FR252384 exhibits potent antitumor activity against a range of human cancer cell lines, with IC50 values in the nanomolar range.[1][5] Its mode of action involves the targeted inhibition of the Splicing Factor 3b (SF3b) subcomplex within the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome.[4][5][6] This interference with the splicing process leads to the accumulation of unprocessed pre-mRNA, modulation of alternative splicing, and ultimately, cell cycle arrest and apoptosis in cancer cells.[2][4] A more stable methylated derivative, Spliceostatin A, shares a similar mechanism of action.[3][6]

Chemical Structure and Properties

The chemical identity of **FR252384** has been confirmed as FR901464. The molecule possesses a complex architecture featuring two highly functionalized tetrahydropyran rings

linked by a diene system and an ester side chain attached via an α,β -unsaturated amide bond.
[3][7]

Table 1: Chemical and Physical Properties of FR901464

Property	Value	Source
Molecular Formula	C27H41NO8	[8][9]
Molecular Weight	507.62 g/mol	[8][9][10]
CAS Number	146478-72-0	[9][10]
Appearance	White to off-white solid	[10]
Solubility	DMSO: 90 mg/mL (177.3 mM)	[8]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[8]
IUPAC Name	(2Z,4S)-4-(acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-2-Pentenamide	

Biological Properties and Mechanism of Action

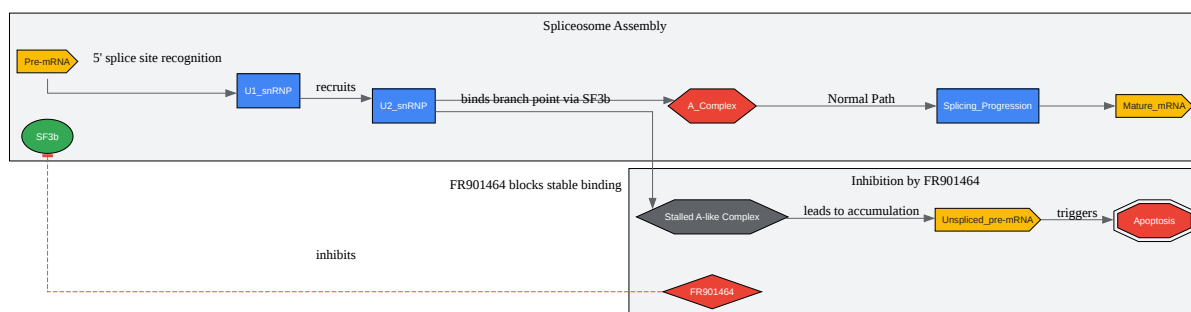
FR901464 is a potent inhibitor of pre-mRNA splicing, a fundamental process in eukaryotic gene expression. Its primary molecular target is the SF3b complex, a core component of the U2 snRNP in the spliceosome.[4][6]

Table 2: Biological Activity of FR901464

Activity	Description	IC50 Values	Source
Spliceosome Inhibition	Inhibits in vitro splicing by binding to the SF3b complex.	0.05 μ M (in HeLa cells)	[3] [5]
Antitumor Activity	Exhibits potent cytotoxicity against various human cancer cell lines.	0.6 - 3.4 nM	[1] [3]
Cell Cycle Arrest	Induces G1 and G2/M phase arrest in tumor cells.	-	[2] [10]

The binding of FR901464 to SF3b prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA. This stalls the spliceosome assembly at the A complex stage, leading to an accumulation of unspliced pre-mRNA transcripts.[\[3\]](#)[\[4\]](#) This disruption of normal splicing can alter the splicing patterns of specific genes, including those involved in cell survival and apoptosis, such as Mcl-1.[\[4\]](#) The subsequent accumulation of unprocessed pre-mRNAs and the altered expression of key regulatory proteins can trigger the intrinsic apoptotic pathway.[\[4\]](#)

Signaling Pathway of SF3b Inhibition by FR901464



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Caption: Inhibition of the spliceosome by FR901464.

Experimental Protocols

In Vitro Splicing Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of compounds on the spliceosome machinery.[4]

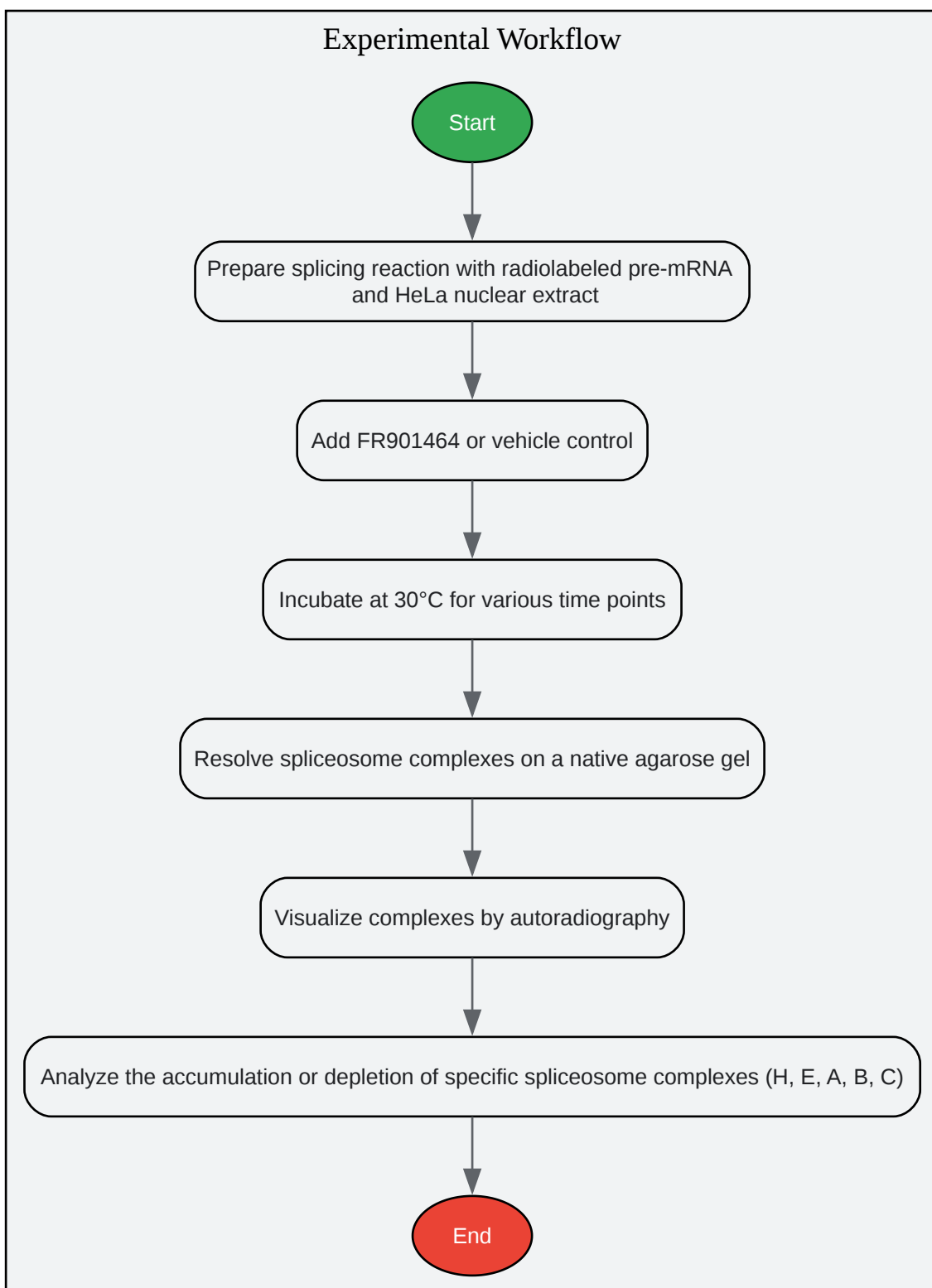
Methodology:

- Preparation of HeLa Nuclear Extract:
 - Culture and harvest HeLa cells.

- Isolate nuclei through a series of centrifugation and resuspension steps in hypotonic buffers.
- Prepare a concentrated nuclear extract containing active spliceosomal components.
- In Vitro Splicing Reaction:
 - Prepare a reaction mixture containing the HeLa nuclear extract, a radiolabeled pre-mRNA substrate, ATP, and other necessary salts and buffers.
 - Add varying concentrations of FR901464 or a vehicle control (e.g., DMSO) to the reaction mixtures.
 - Incubate the reactions at 30°C to allow splicing to occur.
- Analysis of Splicing Products:
 - Stop the reactions and isolate the RNA.
 - Separate the RNA products (pre-mRNA, splicing intermediates, and mature mRNA) by denaturing polyacrylamide gel electrophoresis.
 - Visualize the radiolabeled RNA bands by autoradiography.
- Data Analysis:
 - Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA.
 - Calculate the percentage of splicing inhibition for each concentration of FR901464.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of splicing, from a dose-response curve.[\[4\]](#)

Spliceosome Assembly Analysis

This workflow is utilized to identify the specific stage at which a compound inhibits the formation of the spliceosome complex.[\[3\]](#)



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Caption: Workflow for spliceosome assembly analysis.

Synthesis

The total synthesis of FR901464 is a complex and challenging endeavor that has been accomplished by several research groups.[1][11] The syntheses are typically convergent, involving the preparation of key fragments (the two tetrahydropyran rings and the side chain) which are then coupled together.[1][7][11] Key strategies employed include asymmetric catalysis to establish the numerous stereocenters, and cross-coupling reactions to form the diene linkage.[7][11] For detailed synthetic schemes and procedures, readers are encouraged to consult the primary literature.[1][3][11][12]

Conclusion

FR252384 (FR901464) is a powerful tool for studying the intricate process of pre-mRNA splicing and serves as a promising lead compound for the development of novel anticancer therapeutics. Its well-defined mechanism of action, targeting a critical component of the spliceosome, offers a unique approach to cancer therapy. This technical guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers aiming to explore its therapeutic potential further. The detailed experimental protocols and pathway diagrams serve as a practical resource for designing and interpreting studies involving this potent spliceosome inhibitor.

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